molecular formula C18H15N3O2S2 B2937074 2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide CAS No. 954643-24-4

2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide

Cat. No.: B2937074
CAS No.: 954643-24-4
M. Wt: 369.46
InChI Key: HLEIYYIUYIMRLJ-UHFFFAOYSA-N
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Description

2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the benzamido and methylthio phenyl groups. One common method involves the reaction of 2-aminothiazole with benzoyl chloride to form 2-benzamidothiazole. This intermediate is then reacted with 3-(methylthio)aniline under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide is unique due to the combination of the thiazole ring and the benzamido and methylthio phenyl groups. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its interaction with biological targets and increasing its potential as a therapeutic agent .

Properties

IUPAC Name

2-benzamido-N-(3-methylsulfanylphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-24-14-9-5-8-13(10-14)19-17(23)15-11-25-18(20-15)21-16(22)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEIYYIUYIMRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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